molecular formula C12H7Cl2FO B6374645 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% CAS No. 1261936-78-0

5-(3,4-Dichlorophenyl)-2-fluorophenol, 95%

Cat. No. B6374645
CAS RN: 1261936-78-0
M. Wt: 257.08 g/mol
InChI Key: UPDDRVKNSYMGRO-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% (5-DCFP) is a synthetic compound used in a variety of scientific research applications. It is a white to off-white crystalline solid with a melting point of 118-120°C and a molecular weight of 279.12 g/mol. 5-DCFP has been used in the synthesis of organic compounds, as a reagent in organic reactions, and as a catalyst in the synthesis of polymers. Additionally, 5-DCFP has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of other compounds. Additionally, 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% acts as a catalyst in the synthesis of polymers by promoting the formation of covalent bonds between monomers. Additionally, 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% may act as a reagent in organic reactions, promoting the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% are not fully understood. However, it is believed that 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% may have an inhibitory effect on the activity of certain enzymes. Additionally, 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% may have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% in lab experiments include its low cost, its availability in high purity, and its ability to catalyze the formation of covalent bonds between monomers. The limitations of using 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% in lab experiments include its potential toxicity, its potential to cause skin irritation, and its potential to cause respiratory irritation.

Future Directions

Future research into 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% should focus on its potential applications in the fields of biochemistry and physiology. Additionally, future research should focus on the potential toxicity of 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% and its potential to cause skin and respiratory irritation. Finally, future research should focus on the mechanism of action of 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% and its potential to inhibit the activity of certain enzymes and affect the expression of certain genes.

Synthesis Methods

5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% can be synthesized in several ways. One method involves the reaction of 3,4-dichlorophenol and 2-fluoroaniline in the presence of a base, such as potassium carbonate. This reaction yields 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% as the major product, along with a small amount of side products. Another method involves the reaction of 3,4-dichlorophenol and 2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction yields 5-(3,4-Dichlorophenyl)-2-fluorophenol, 95% as the major product, along with a small amount of side products.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12(16)6-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDDRVKNSYMGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684448
Record name 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-78-0
Record name 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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